3-(bromomethyl)hexane
Description
3-(Bromomethyl)hexane (hypothetical structure: C₇H₁₃Br) is a brominated alkane featuring a hexane backbone with a bromomethyl (-CH₂Br) substituent at the third carbon. Bromoalkanes like this compound are critical intermediates in organic synthesis, facilitating nucleophilic substitution (SN1/SN2) or elimination reactions to form complex molecules. Its reactivity depends on the steric and electronic environment of the bromine atom, which is influenced by its position on the hexane chain (secondary carbon in this case) .
Properties
CAS No. |
98429-67-5 |
|---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Radical-Initiated Bromination of 3-Methylhexane
The radical bromination of 3-methylhexane represents a direct pathway to 3-(bromomethyl)hexane. This method employs N-bromosuccinimide (NBS) paired with radical initiators such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide under reflux conditions . The reaction proceeds via a chain mechanism, where initiators generate bromine radicals that abstract hydrogen from the methyl group, followed by bromine atom transfer.
Key Parameters:
-
Solvent: Chlorobenzene or acetonitrile optimizes radical stability .
-
Temperature: 70–80°C balances reaction rate and selectivity .
Limitations:
-
Competing C–H bromination at other positions reduces regioselectivity.
-
Requires rigorous exclusion of oxygen to prevent premature termination .
Appel Reaction Using 3-Hydroxymethylhexane
The Appel reaction provides a high-yielding route starting from 3-hydroxymethylhexane. As demonstrated in analogous systems , carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) mediate the conversion of alcohols to alkyl bromides via a two-step mechanism:
-
Formation of the phosphonium intermediate.
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Nucleophilic displacement by bromide ion.
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Molar Ratios: Alcohol:CBr₄:PPh₃ = 1:1.2:1.5.
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Solvent: Dichloromethane at 0°C → room temperature.
-
Yield: 92–96% with >99% purity after column chromatography.
Advantages:
-
Minimal side reactions due to mild conditions.
Phase-Transfer Catalyzed Bromination
Phase-transfer catalysis (PTC) enables bromination of 3-methylhexane derivatives in biphasic systems. A patented method for analogous oxetanes utilizes tetrabutylammonium bromide (TBAB) as a catalyst, aqueous NaOH, and bromoform (CHBr₃) at 80–85°C. The quaternary ammonium salt facilitates bromide ion transfer into the organic phase, promoting efficient substitution.
-
Reaction Time: 4–6 hours.
-
Conversion: >95% with 80–85% isolated yield.
-
Purity: 98–99% after distillation.
Challenges:
-
Hydrolysis of intermediates necessitates strict pH control.
-
Limited applicability to substrates sensitive to strong bases .
Photochemical Bromination with HBr/H₂O₂
Photobromination using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) under UV light offers a green alternative. Adapted from tetrachloroparacyclophane synthesis , this method generates bromine in situ via HBr oxidation, which then reacts with 3-methylhexane under controlled irradiation.
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Light Source: 40 W incandescent lamp (λ = 400–500 nm).
-
Solvent: Carbon tetrachloride or water-acetonitrile mixtures.
-
Yield: 65–70% with 90–93% regioselectivity.
Trade-offs:
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Lower yields compared to radical or Appel methods.
Comparative Analysis of Preparation Methods
Table 1: Performance Comparison of this compound Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Radical Bromination | 78–85 | 95–97 | Moderate | High |
| Appel Reaction | 92–96 | >99 | High | Moderate |
| Phase-Transfer | 80–85 | 98–99 | High | Low |
| Photochemical | 65–70 | 90–93 | Low | High |
Key Findings:
-
The Appel reaction excels in yield and purity, making it preferred for pharmaceutical-grade synthesis.
-
Radical bromination offers cost advantages for industrial applications despite moderate scalability.
-
Photochemical methods align with green chemistry principles but require further optimization for broader adoption.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols and carboxylic acids are formed.
Scientific Research Applications
3-(Bromomethyl)hexane is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of drugs and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)hexane in chemical reactions involves the formation of a bromonium ion intermediate during nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or the elimination of hydrogen atoms to form alkenes .
Comparison with Similar Compounds
Research Findings and Trends
- Reactivity Studies : The reduction of 3-(bromomethyl)cyclopentene () demonstrated exclusive formation of 3-methylcyclopentene, highlighting the preference for hydride capture over radical rearrangement in constrained systems.
- Synthetic Innovations: Fluorescent probes derived from bromomethyl-substituted pyrazoles () emphasize the role of bromoalkanes in developing bioimaging tools.
Q & A
Q. What are the standard synthetic routes for preparing 3-(bromomethyl)hexane in a laboratory setting?
this compound is typically synthesized via nucleophilic substitution or radical-mediated pathways. A common method involves the reaction of 3-(hydroxymethyl)hexane with hydrobromic acid (HBr) under acidic conditions or using phosphorus tribromide (PBr₃) as a brominating agent. For example:
- HBr-mediated substitution : The alcohol reacts with HBr in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C, yielding the bromide via an Sₙ2 mechanism.
- Radical pathways : Photochemical or thermal initiation with reagents like N-bromosuccinimide (NBS) can selectively brominate methyl groups in alkanes, though this requires careful control to avoid over-bromination .
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| HBr substitution | HBr, CH₂Cl₂ | ~70% | 0–25°C, 12 hours |
| PBr₃ bromination | PBr₃, Et₂O | ~85% | Reflux, 2 hours |
Q. How can researchers purify this compound to achieve high purity for sensitive reactions?
Purification often involves fractional distillation under reduced pressure (b.p. ~160–165°C at 1 atm) to separate the product from unreacted starting materials or byproducts. For trace impurities, column chromatography using silica gel and a hexane/ethyl acetate eluent (95:5 v/v) is effective. Storage in anhydrous conditions (e.g., over molecular sieves) prevents hydrolysis .
Advanced Questions
Q. What analytical techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?
- ¹H NMR : Key signals include a triplet for the BrCH₂ group (~δ 3.4–3.6 ppm, J = 6–7 Hz) and multiplet splitting for the adjacent CH₂ groups.
- ¹³C NMR : The brominated carbon resonates at ~δ 30–35 ppm.
- GC-MS : Confirms molecular ion peaks (m/z ≈ 178 for [M]⁺) and fragments like [M-Br]⁺ (m/z ≈ 99).
Resolving data contradictions : Discrepancies in splitting patterns may arise from solvent effects or impurities. Deuterated solvents (e.g., CDCl₃) and referencing internal standards (e.g., TMS) improve accuracy. Conflicting reports in coupling constants (e.g., J values) should be cross-validated with computational methods (DFT) .
Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions compared to less substituted bromoalkanes?
The branched structure of this compound introduces steric hindrance around the brominated carbon, favoring Sₙ1 mechanisms in polar protic solvents (e.g., ethanol/water) over Sₙ2. For example:
- Sₙ1 : Solvolysis in aqueous ethanol proceeds via carbocation intermediates, leading to potential rearrangements.
- Sₙ2 : Requires bulky nucleophiles (e.g., tert-butoxide) and aprotic solvents (e.g., DMSO) to overcome steric barriers.
Comparative studies with primary bromoalkanes (e.g., 1-bromohexane) show this compound reacts ~5x slower in Sₙ2 conditions due to hindered backside attack .
Q. When designing experiments involving this compound, what safety protocols must be implemented to mitigate risks associated with its volatility and toxicity?
- Handling : Use in a fume hood with explosion-proof equipment. Avoid sparks or open flames due to flammability (flash point ~60°C) .
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 standards.
- Storage : In airtight containers under nitrogen, away from oxidizers, at 2–8°C. Monitor for decomposition (yellowing indicates bromine release) .
Q. How can competing elimination and substitution pathways be controlled during reactions with this compound?
- Base selection : Weak bases (e.g., NaHCO₃) favor substitution, while strong bases (e.g., KOH) promote β-elimination to form alkenes.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, reducing elimination.
- Temperature : Lower temperatures (0–25°C) suppress elimination pathways.
For example, reaction with sodium ethoxide in ethanol at 50°C yields 3-methylhex-1-ene (80% via E2), whereas using NaI in acetone at 25°C produces 3-(iodomethyl)hexane (75% via Sₙ2) .
Data Contradiction Analysis Example
Issue : Conflicting reports on bromination efficiency using HBr vs. PBr₃.
Resolution : PBr₃ generally provides higher yields (~85%) due to its stronger electrophilicity, but HBr is preferable for acid-sensitive substrates. Contradictions may arise from trace moisture in PBr₃, which hydrolyzes to HBr and reduces efficacy. Pre-drying PBr₃ over CaCl₂ resolves this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
